molecular formula C22H20N2O3S B6031857 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide

3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide

Numéro de catalogue B6031857
Poids moléculaire: 392.5 g/mol
Clé InChI: VUJYCXDRRCKBJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide, also known as DQBS, is a chemical compound that has been widely studied for its potential therapeutic applications. DQBS belongs to the class of sulfonylurea compounds, which have been shown to have various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.

Applications De Recherche Scientifique

3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of diabetes research, this compound has been shown to have antidiabetic properties by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. This compound has also been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo.

Mécanisme D'action

The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In pancreatic beta cells, this compound inhibits the ATP-sensitive potassium channels, leading to an increase in insulin secretion. In cancer cells, this compound inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in insulin secretion, inhibition of cancer cell growth, and inhibition of inflammatory responses. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research in the field of medicine.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. This compound also has a high purity and is readily available for purchase from chemical suppliers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for research on 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide. One potential application is in the field of diabetes research, where this compound may have potential as a new class of antidiabetic drugs. Another potential application is in the field of cancer research, where this compound may have potential as a new class of anticancer drugs. Furthermore, this compound may have potential as a new class of anti-inflammatory drugs, which could have applications in the treatment of various inflammatory diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide involves the reaction of 3,4-dihydroquinoline with phenylsulfonyl chloride and N-phenylbenzamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Propriétés

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(23-19-11-2-1-3-12-19)18-9-6-13-20(16-18)28(26,27)24-15-7-10-17-8-4-5-14-21(17)24/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJYCXDRRCKBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.